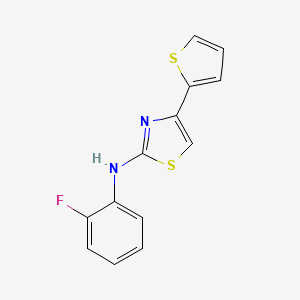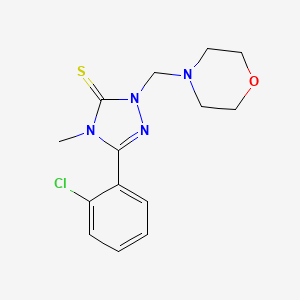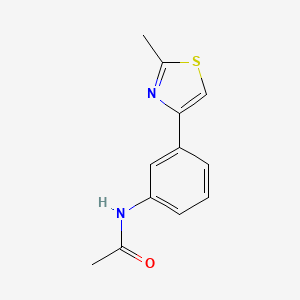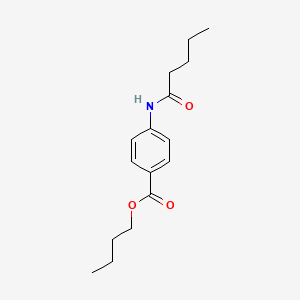![molecular formula C15H14N4O2 B11104545 4-Acetyl-7-imino-2,2,5-trimethyl-6-oxabicyclo[3.2.1]oct-3-ene-1,8,8-tricarbonitrile](/img/structure/B11104545.png)
4-Acetyl-7-imino-2,2,5-trimethyl-6-oxabicyclo[3.2.1]oct-3-ene-1,8,8-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ACETYL-1,8-DICYANO-7-IMINO-2,2,5-TRIMETHYL-6-OXABICYCLO[3.2.1]OCT-3-EN-8-YL CYANIDE is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. Its structure features multiple functional groups, including acetyl, cyano, and imino groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
The synthesis of 4-ACETYL-1,8-DICYANO-7-IMINO-2,2,5-TRIMETHYL-6-OXABICYCLO[3.2.1]OCT-3-EN-8-YL CYANIDE involves several steps, typically starting with the preparation of the bicyclic core. One common method involves the Diels-Alder reaction of furans with olefinic or acetylenic compounds . The resulting intermediate is then subjected to further functionalization to introduce the acetyl, cyano, and imino groups. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Oxidation: The presence of the acetyl group allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The cyano groups can be reduced to amines using hydrogenation or other reducing agents like lithium aluminum hydride.
Substitution: The imino group can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Cyclization: The compound can undergo intramolecular cyclization reactions, forming new ring structures under appropriate conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
4-ACETYL-1,8-DICYANO-7-IMINO-2,2,5-TRIMETHYL-6-OXABICYCLO[3.2.1]OCT-3-EN-8-YL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein interactions.
Medicine: Its potential bioactivity is explored for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique structure and reactivity are leveraged in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The cyano and imino groups can form hydrogen bonds and other interactions with biological molecules, influencing enzyme activity and protein function. The acetyl group can undergo metabolic transformations, further modulating the compound’s activity. Pathways involved may include enzyme inhibition, receptor binding, and signal transduction modulation.
Comparison with Similar Compounds
Similar compounds include other bicyclic structures with functional groups like cyano and imino groups. Examples include:
Pyrido[2,3-d]pyrimidines: Known for their biological activity, including antiproliferative and antimicrobial properties.
Imidazoles: Widely used in pharmaceuticals and agrochemicals, with applications in various fields.
What sets 4-ACETYL-1,8-DICYANO-7-IMINO-2,2,5-TRIMETHYL-6-OXABICYCLO[32
Properties
Molecular Formula |
C15H14N4O2 |
|---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
4-acetyl-7-imino-2,2,5-trimethyl-6-oxabicyclo[3.2.1]oct-3-ene-1,8,8-tricarbonitrile |
InChI |
InChI=1S/C15H14N4O2/c1-9(20)10-5-12(2,3)15(8-18)11(19)21-13(10,4)14(15,6-16)7-17/h5,19H,1-4H3 |
InChI Key |
QEVYITONZVDBGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(C2(C(=N)OC1(C2(C#N)C#N)C)C#N)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Sulfonyldibenzene-4,1-diyl bis[(4-methyl-2-nitrophenyl)carbamate]](/img/structure/B11104482.png)
![2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-3-(4-ethylphenyl)quinazolin-4(3H)-one](/img/structure/B11104484.png)
![N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-5-chloro-2-hydroxybenzamide](/img/structure/B11104489.png)
![2-(Methylanilino)-N'~1~-[(E)-1-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11104498.png)
![3-[4-(3-Aminophenoxy)-2,3,5,6-tetrafluorophenoxy]aniline](/img/structure/B11104501.png)
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B11104507.png)
![4-Bromo-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11104515.png)


![3-{[(4-fluorophenyl)amino]methyl}-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11104520.png)
![N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11104522.png)
![2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4-bromo-6-nitrophenol](/img/structure/B11104526.png)
